3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid

Catalog No.
S12165776
CAS No.
58183-47-4
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid

CAS Number

58183-47-4

Product Name

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid

IUPAC Name

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h4-7,9H,3,8H2,1-2H3,(H,14,15)

InChI Key

QLWJYHRZUFQUDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)O)OC

3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C13H16O4. It is a derivative of cinnamic acid, characterized by the presence of methoxy and propoxy substituents on the phenyl ring. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity, making it a subject of interest in various fields of research.

  • Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to yield saturated derivatives, typically using catalytic hydrogenation with palladium on carbon.
  • Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often utilizing reagents like sodium hydride or lithium diisopropylamide.

Major Products

  • Oxidation: Formation of 3-(3-Methoxy-4-propoxyphenyl)prop-2-enal or 3-(3-Methoxy-4-propoxyphenyl)prop-2-enone.
  • Reduction: Formation of 3-(3-Methoxy-4-propoxyphenyl)propanoic acid.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid may possess anti-inflammatory and antioxidant properties. Its mechanism of action involves modulation of enzymes related to inflammatory pathways and oxidative stress. The compound may also interact with cell surface receptors, influencing cellular signaling and function, which suggests potential therapeutic applications in conditions such as arthritis and cardiovascular diseases.

The synthesis of 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid typically involves:

  • Esterification: The reaction begins with the esterification of 3-(3-Methoxy-4-hydroxyphenyl)prop-2-enoic acid with propyl alcohol in the presence of an acid catalyst.
  • Reflux Conditions: The reaction is conducted under reflux to ensure complete esterification.
  • Hydrolysis: The resulting ester is then hydrolyzed to yield the desired acid.

In industrial settings, continuous flow reactors may be utilized for scalability, allowing for better control over reaction conditions and improved yield.

3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid has a variety of applications:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its bioactive properties, particularly in studies related to inflammation and oxidative stress.
  • Medicine: Explored for potential therapeutic effects in treating metabolic disorders and inflammatory conditions.
  • Industry: Used in developing new materials, including polymers and coatings, due to its unique chemical properties.

Interaction studies suggest that 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid may influence various molecular targets involved in inflammatory processes. Its ability to modulate enzyme activity and receptor interactions highlights its potential as a therapeutic agent. Further research is needed to fully elucidate its mechanisms and therapeutic applications.

Several compounds share structural similarities with 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid:

Compound NameStructural Features
Cinnamic AcidParent compound without methoxy or propoxy groups
3-(3-Methoxy-4-hydroxyphenyl)prop-2-enoic AcidPrecursor with a hydroxy group instead of propoxy
3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic AcidEthoxy group replaces methoxy group
3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic AcidContains a chloro group alongside methoxy and propoxy

Uniqueness

The uniqueness of 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid lies in its specific substituents, which enhance its solubility and reactivity compared to similar compounds. The combination of both methoxy and propoxy groups contributes to distinct chemical and biological properties, making it a valuable compound for various applications .

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

236.10485899 g/mol

Monoisotopic Mass

236.10485899 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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